3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Antioxidant and Anticancer Activity
A study focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one, demonstrated significant antioxidant and anticancer activities. The antioxidant activity of certain derivatives surpassed that of ascorbic acid, indicating potential utility in combating oxidative stress. Additionally, these compounds exhibited cytotoxicity against human glioblastoma and breast cancer cell lines, suggesting their potential as anticancer agents (Tumosienė et al., 2020).
Fluorescent Labeling Reagent
Another study discovered a novel fluorophore, 6-Methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid), which exhibits strong fluorescence across a wide pH range in aqueous media. This characteristic, along with its high stability against light and heat, makes it a suitable candidate for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Synthesis of Biologically Active Compounds
Further research into the structural modifications of a 3-methoxy-2-aminopyridine compound, aiming to reduce its mutagenic potential and time-dependent drug-drug interaction, highlights the importance of such derivatives in the development of safer pharmaceutical agents. This study underscores the relevance of this compound derivatives in synthesizing compounds with reduced safety liabilities (Palmer et al., 2012).
Corrosion Inhibition
Compounds related to this compound, such as tertiary amines derived from 1,3-di-amino-propan-2-ol, have been synthesized and demonstrated to inhibit the corrosion of carbon steel effectively. This suggests potential applications in corrosion protection technologies (Gao, Liang, & Wang, 2007).
Synthesis of Heterocyclic Derivatives
Research on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including those related to this compound, led to the synthesis of various heterocyclic derivatives. These compounds are of interest due to their potential applications in developing new pharmaceuticals and materials (Bacchi et al., 2005).
Mechanism of Action
Target of Action
Related indoline derivatives have been shown to exhibit binding affinity to n-methyl-d-aspartic acid receptors 2b (nmda-glun2b), which play a crucial role in neuronal communication .
Mode of Action
It’s worth noting that related indoline derivatives have been shown to exert neuroprotective effects, potentially through their interaction with nmda-glun2b receptors .
Biochemical Pathways
Related compounds have been shown to protect against oxidative stress and inflammation, suggesting a potential role in these pathways .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as oxidative stress and inflammation .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are crucial in neuroprotective mechanisms . Additionally, it interacts with inflammatory cytokines such as TNF-α, IL-6, and NO, modulating their secretion in response to lipopolysaccharide (LPS) stimulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated significant protective effects against H2O2-induced cell death in RAW 264.7 cells . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, it significantly elevates cell survival rates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection . Additionally, it modulates the secretion of inflammatory cytokines by interacting with specific biomolecules involved in the inflammatory response . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure . Additionally, its stability in various experimental conditions is essential for consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and cellular damage. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in various cellular compartments. Understanding its transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGKVRFLIXZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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